molecular formula C19H19FN8O5 B15126016 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid

Cat. No.: B15126016
M. Wt: 458.4 g/mol
InChI Key: OSRHQFAITKCASI-UHFFFAOYSA-N
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Description

2’-Fluoroaminopterin is a folic acid antagonist agent, known for its potent biological activity. It is a derivative of aminopterin, which itself is an amino derivative of folic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoroaminopterin typically involves the introduction of a fluorine atom into the aminopterin molecule. This can be achieved through various chemical reactions, including nucleophilic substitution and electrophilic fluorination. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: Industrial production of 2’-Fluoroaminopterin involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoroaminopterin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce fluorinated analogs .

Scientific Research Applications

2’-Fluoroaminopterin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study the effects of fluorine substitution on molecular properties.

    Biology: It is used to investigate the role of folic acid antagonists in cellular processes.

Mechanism of Action

2’-Fluoroaminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. By inhibiting this enzyme, 2’-Fluoroaminopterin disrupts DNA, RNA, and protein synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Uniqueness: 2’-Fluoroaminopterin is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. This modification allows it to be more effective in inhibiting dihydrofolate reductase compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C19H19FN8O5

Molecular Weight

458.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19FN8O5/c20-11-5-8(1-2-10(11)17(31)26-12(18(32)33)3-4-13(29)30)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)

InChI Key

OSRHQFAITKCASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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